molecular formula C18H14BrClN4O3S2 B2892350 N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide CAS No. 389073-10-3

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide

Cat. No.: B2892350
CAS No.: 389073-10-3
M. Wt: 513.81
InChI Key: XJIOKYBRMFROOM-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl-linked carbamoyl methyl group bearing a 4-bromophenyl moiety. The 2-position is functionalized with a benzamide group substituted at the 5-chloro and 2-methoxy positions.

Properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN4O3S2/c1-27-14-7-4-11(20)8-13(14)16(26)22-17-23-24-18(29-17)28-9-15(25)21-12-5-2-10(19)3-6-12/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIOKYBRMFROOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-bromoaniline with ethyl chloroformate to form an intermediate, which is then reacted with 5-chloro-2-methoxybenzoic acid. The final step involves the formation of the thiadiazole ring through cyclization with thiosemicarbazide under acidic conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. The exact pathways involved are still under investigation, but it is known to interfere with cellular processes that are critical for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Features

Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,3,4-Thiadiazole 5-[carbamoyl(methyl)sulfanyl]-4-bromophenyl; 2-benzamide (5-Cl, 2-OMe) ~524.8 Bromophenyl enhances lipophilicity; Cl and OMe balance electronic effects.
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide 1,3,4-Thiadiazole 5-(4-bromobenzylsulfanyl); 2-bromobenzamide 485.2 Dual bromine atoms increase molecular weight and halogen bonding potential.
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole 5-(4-chlorobenzylsulfanyl); 4-dimethylsulfamoyl benzamide 469.0 Sulfamoyl group enhances solubility; Cl substituent for bioactivity.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide 1,3,4-Oxadiazole Oxadiazole core with thiazole and sulfanyl groups 375–389 Oxadiazole vs. thiadiazole core; amino-thiazole enhances H-bonding.

Notable Observations:

  • Core Heterocycle : Replacement of 1,3,4-thiadiazole with 1,3,4-oxadiazole (e.g., ) reduces sulfur content, altering electronic properties and metabolic stability .
  • Sulfanyl Linkers : The sulfanyl group in the target compound and analogs (e.g., ) facilitates π-π stacking and hydrophobic interactions.
  • Halogen Substituents : Bromine (in the target) vs. chlorine () affects lipophilicity (Br: logP ~3.5; Cl: logP ~3.0) and steric bulk .

Spectroscopic and Physical Properties

  • IR Spectroscopy : The target compound’s IR would show peaks for C=O (amide I, ~1650–1700 cm⁻¹) and N-H (carbamoyl, ~3300 cm⁻¹), consistent with analogs in .
  • NMR : Aromatic protons in the 4-bromophenyl (δ ~7.3–7.6 ppm) and benzamide (δ ~7.0–8.0 ppm) regions, with methoxy protons at δ ~3.8 ppm .
  • Melting Points : Thiadiazole derivatives typically exhibit high melting points (134–178°C in ). The target compound’s bulky substituents may raise its melting point above 180°C .

Crystallographic and Structural Insights

  • Crystal Packing : and describe thiadiazole derivatives with planar or butterfly conformations. The target’s bulky substituents may induce torsional strain, altering packing efficiency .
  • Hydrogen Bonding : Carbamoyl and benzamide groups in the target compound could form intermolecular H-bonds, stabilizing crystal lattices similarly to .

Biological Activity

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide is a complex compound that incorporates a 1,3,4-thiadiazole moiety, which has been widely studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

Structure and Properties

The compound features:

  • 1,3,4-Thiadiazole Ring : Known for its significant biological activity, including antimicrobial and anticancer properties.
  • Chloro and Methoxy Substituents : These functional groups can influence the compound's pharmacokinetics and biological interactions.
  • Bromophenyl Group : This moiety may enhance the compound's affinity for biological targets.

Biological Activity Overview

  • Anticancer Activity
    • Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer) with IC50 values often below 10 µM .
    • The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, likely through inhibition of cyclin-dependent kinases (CDKs) .
  • Antimicrobial Properties
    • Thiadiazoles are recognized for their antimicrobial activity against a range of pathogens. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
    • The presence of the thiadiazole ring enhances the interaction with microbial enzymes and cellular structures.
  • Cytotoxicity and Selectivity
    • While many thiadiazole derivatives exhibit potent anticancer activity, selectivity towards cancer cells versus normal cells is critical. Some compounds have been shown to affect normal fibroblasts alongside cancer cells, necessitating further optimization to reduce toxicity .
    • For example, derivatives like 6b and 19 demonstrated high selectivity in breast cancer cells while maintaining lower toxicity to normal tissues .

Table 1: Summary of Biological Activities of Similar Thiadiazole Derivatives

CompoundActivity TypeTarget Cell LinesIC50 (µM)Notes
Compound 23AnticancerA549, T47D<10Induces apoptosis
Compound 6bAntimicrobialE. coli, S. aureus<20Effective against both Gram-positive/negative
Compound 19AnticancerMCF-7<10Arrests cell cycle at G2/M phase

Case Studies

  • Antitumor Activity Assessment :
    • A study evaluated a series of thiadiazole derivatives for their anticancer properties using MTT assays on various human lung cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria. The results showed that compounds with a thiadiazole core exhibited superior activity compared to traditional antibiotics, suggesting a potential alternative in treating resistant infections .

Q & A

Q. What are the key considerations for synthesizing this compound, and how do reaction conditions impact yield?

The synthesis involves multi-step reactions, including thiadiazole ring formation, sulfanyl group introduction, and benzamide coupling. Critical parameters include:

  • Temperature control : Optimal yields are achieved at 60–80°C for carbamoyl-methyl sulfanyl coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Amine bases (e.g., triethylamine) are used to deprotonate thiol intermediates during sulfanyl group attachment .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is required to isolate the final compound (>95% purity) .

Q. Which spectroscopic methods are most reliable for structural confirmation?

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the 4-bromophenyl group (δ 7.3–7.5 ppm for aromatic protons) and methoxybenzamide (δ 3.8 ppm for OCH3_3) .
  • IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and 1150 cm1^{-1} (C-S) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (calculated for C20_{20}H15_{15}BrClN4_4O3_3S2_2: ~563.94 g/mol) .

Q. What preliminary biological activities have been reported for structurally analogous thiadiazole derivatives?

Similar compounds exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfanyl group interactions with bacterial enzymes .
  • Anticancer potential : IC50_{50} values of 10–50 µM in cancer cell lines (e.g., MCF-7) via inhibition of tyrosine kinases or tubulin polymerization .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbamoyl-methyl sulfanyl intermediate?

  • Stepwise optimization : Use Design of Experiments (DoE) to test variables like molar ratios (1:1.2 for hydrazine:carbamoyl chloride) and reaction time (4–6 hrs) .
  • Byproduct mitigation : Add molecular sieves to absorb HCl generated during carbamoylation, preventing side reactions .
  • Table 1 : Yield optimization under varying conditions:
EntrySolventTemp (°C)CatalystYield (%)
1DMF70Triethylamine82
2THF60Pyridine68
3Acetonitrile80None45

Q. How to resolve contradictions in bioactivity data between in vitro and cellular assays?

  • Solubility adjustments : Use DMSO/PBS mixtures (<0.1% DMSO) to avoid cytotoxicity artifacts .
  • Metabolic stability : Assess hepatic microsome stability (e.g., t1/2_{1/2} < 30 min suggests rapid metabolism) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The 4-bromophenyl group shows hydrophobic packing in the ATP-binding pocket .
  • MD simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the methoxybenzamide moiety and Lys721 residues .

Methodological Challenges

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the methoxy group for enhanced hydrophilicity .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability testing : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24 hrs; monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiadiazole ring .

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